molecular formula C18H22N2O3S2 B2441359 N,N-dimethyl-4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzenesulfonamide CAS No. 1396809-61-2

N,N-dimethyl-4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzenesulfonamide

Cat. No.: B2441359
CAS No.: 1396809-61-2
M. Wt: 378.51
InChI Key: DUSGEBQMKVMMTP-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzenesulfonamide: is a complex organic compound that features a thiophene ring, a piperidine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .

Scientific Research Applications

N,N-dimethyl-4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzenesulfonamide is unique due to its combination of a thiophene ring, a piperidine ring, and a benzenesulfonamide group. This unique structure provides a diverse range of chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

N,N-dimethyl-4-(4-thiophen-3-ylpiperidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-19(2)25(22,23)17-5-3-15(4-6-17)18(21)20-10-7-14(8-11-20)16-9-12-24-13-16/h3-6,9,12-14H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSGEBQMKVMMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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